molecular formula C16H11ClN2O3 B2725161 2-Chloro-3-(2-nitrophenoxymethyl)quinoline CAS No. 105271-81-6

2-Chloro-3-(2-nitrophenoxymethyl)quinoline

Cat. No. B2725161
CAS RN: 105271-81-6
M. Wt: 314.73
InChI Key: KHZPIWINCBEWFP-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-nitrophenoxymethyl)quinoline is a chemical compound with the molecular formula C16H11ClN2O3 and a molecular weight of 314.72 . It is a derivative of quinoline, which is a bicyclic heterocycle consisting of a benzene ring fused with a nitrogen-containing pyridine ring .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves substitution reactions. For instance, 2-Chloroquinoline-3-carbaldehyde can undergo a substitution reaction at its 2-chloro position when treated with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can undergo multicomponent one-pot reactions with other compounds to form complex structures .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

One notable application of quinoline derivatives is in the realm of organic synthesis, where these compounds serve as precursors or intermediates for the development of novel chemical entities. For instance, Hassnin (2012) explored the nucleophilic substitution and ring transformation reactions with chloro-nitropyranoquinolinedione derivatives, leading to novel nitropyranoquinolinones through reactions with various nucleophiles (Hany Mohamed Hassnin, 2012). Similarly, Roberts et al. (1997) discussed the synthesis of Pyrrolo[4,3,2-de]quinolines from dimethoxy-methylquinoline, showcasing the versatility of quinoline derivatives in synthesizing complex heterocyclic structures (D. Roberts, J. Joule, M. Bros, M. Álvarez, 1997).

Material Science and Optical Properties

In the field of material science, Zeyada et al. (2016) investigated the structural and optical properties of pyranoquinoline derivatives thin films, elucidating their potential for applications in optoelectronic devices (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).

Analytical Chemistry Applications

In analytical chemistry, Dutt et al. (1968) studied quinoxaline-2-carboxylic acid and its derivatives as analytical reagents for the gravimetric determination of various metals, showcasing the utility of quinoline derivatives in chemical analysis (N. K. Dutt, G. S. Sanayal, K. Nag, 1968).

Future Directions

Quinoline and its derivatives, including 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, have received considerable attention due to their broad spectrum of bioactivity. This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

2-chloro-3-[(2-nitrophenoxy)methyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-16-12(9-11-5-1-2-6-13(11)18-16)10-22-15-8-4-3-7-14(15)19(20)21/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZPIWINCBEWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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